molecular formula C23H18O4 B3630360 4-acetylbenzyl 9H-xanthene-9-carboxylate

4-acetylbenzyl 9H-xanthene-9-carboxylate

Cat. No.: B3630360
M. Wt: 358.4 g/mol
InChI Key: XTBPTPXNDWLTRO-UHFFFAOYSA-N
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Description

4-Acetylbenzyl 9H-xanthene-9-carboxylate is a xanthene-derived ester characterized by a central xanthene core (a tricyclic structure comprising two benzene rings fused to a pyran moiety) substituted with a carboxylate ester group at position 9 and a 4-acetylbenzyl group. The xanthene scaffold is inherently planar but can exhibit puckering depending on substituent effects, as observed in structurally related compounds like methyl 9H-xanthene-9-carboxylate .

Properties

IUPAC Name

(4-acetylphenyl)methyl 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-15(24)17-12-10-16(11-13-17)14-26-23(25)22-18-6-2-4-8-20(18)27-21-9-5-3-7-19(21)22/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBPTPXNDWLTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylbenzyl 9H-xanthene-9-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of 4-acetylbenzyl 9H-xanthene-9-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-acetylbenzyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Mechanism of Action

The mechanism of action of 4-acetylbenzyl 9H-xanthene-9-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Xanthene Esters

  • Methyl 9H-xanthene-9-carboxylate ():
    • Xanthene Core : Bent conformation with an interplanar angle of 24.81° between aromatic rings.
    • Ester Group : Trans staggered conformation (C7–C14–O3–C15 torsion angle: 178.4° ). Bond lengths: O3–C14 = 1.326 Å (sp² hybridized), O3–C15 = 1.448 Å .
    • Packing : Head-to-head arrangement via weak C–H···O hydrogen bonds (e.g., C15–H15C···O2 distance: 3.407 Å ) and π-π interactions.
    • Melting Point : 360.7 K .
  • The acetyl group could enhance π-π interactions or hydrogen bonding with carbonyl oxygen.

Xanthene Amides

  • N-[4-(Ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide (): Replaces the ester with an acetamide group, enabling hydrogen bonding via the amide N–H.
  • N-(9H-Xanthen-9-yl)acetamide ():
    • Simpler structure with direct acetamide substitution; lacks the benzyl group, reducing steric bulk but retaining hydrogen-bonding capacity .

Carboxyxanthones

  • 9-Oxo-9H-xanthene-4-carboxylic acid ():
    • Carboxylic acid group at position 4 introduces acidity (pKa ~3–4), enhancing solubility in polar solvents.
    • Synthesized via Ullmann coupling or oxidation, contrasting with esterification routes for carboxylates .
Physicochemical Properties
Compound Substituent Key Properties Reference
Methyl 9H-xanthene-9-carboxylate Methyl ester MP: 360.7 K; Lipophilic; Bent xanthene core (24.81°)
4-Acetylbenzyl derivative Acetylbenzyl ester Expected higher lipophilicity; Potential for enhanced π-π stacking
9-Oxo-4-carboxylic acid Carboxylic acid Water-soluble (acidic); Used in dye synthesis and metal coordination
N-[4-(Ethylsulfanyl)phenyl]... Ethylsulfanyl acetamide Moderate solubility in organic solvents; Bioactive (anti-inflammatory)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-acetylbenzyl 9H-xanthene-9-carboxylate?

  • Methodological Answer : The synthesis typically involves esterification of 9H-xanthene-9-carboxylic acid with 4-acetylbenzyl alcohol. A coupling agent like DCC (N,N’-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) are used to form the ester bond. Reaction conditions (e.g., anhydrous solvent, 24–48 hours at room temperature) must be tightly controlled to avoid side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the ester linkage and acetyl group.
  • IR Spectroscopy : Identify carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for acetyl).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography : Resolve the 3D structure (e.g., bond angles of the xanthene core) .

Q. What are the primary applications of 4-acetylbenzyl 9H-xanthene-9-carboxylate in academic research?

  • Answer : The compound is explored as:

  • A fluorescent probe due to the xanthene core’s inherent fluorescence properties.
  • A synthetic intermediate for more complex molecules (e.g., pH-sensitive dyes or drug candidates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer :

  • Catalytic Optimization : Replace DCC with EDC-HCl for milder conditions.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time.
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate ester byproducts .

Q. How do substituent modifications affect fluorescence properties?

  • Answer : Compare structural analogs (Table 1):

CompoundSubstituentFluorescence λmax (nm)
4-Acetylbenzyl esterAcetylbenzyl520 (pH-dependent)
Hexyl carbamate ()Hexyl chain490 (enhanced lipophilicity)
Methyl ester ( )Methyl510 (polar solvent shift)
Electron-withdrawing groups (e.g., acetyl) redshift emission, while alkyl chains improve membrane permeability .

Q. How to resolve contradictions in reported stability data under acidic conditions?

  • Methodological Answer :

  • Controlled Experiments : Perform pH-dependent stability assays (e.g., HPLC monitoring at pH 2–9).
  • Computational Modeling : Use DFT calculations to predict hydrolysis susceptibility of the ester bond.
  • Cross-Validation : Compare data with structurally similar xanthene esters (e.g., methyl 9H-xanthene-9-carboxylate) .

Q. What strategies address crystallization challenges for X-ray analysis?

  • Answer :

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane for slow evaporation).
  • Co-Crystallization : Add triphenylphosphine oxide to stabilize crystal lattice.
  • Low-Temperature Crystallography : Collect data at 123 K to reduce thermal motion artifacts .

Methodological Notes for Experimental Design

  • Synthetic Reproducibility : Always pre-dry solvents (e.g., molecular sieves for THF) to prevent ester hydrolysis.
  • Fluorescence Assays : Use phosphate-buffered saline (PBS) at physiological pH to simulate biological environments.
  • Data Interpretation : Correlate NMR splitting patterns with dihedral angles from X-ray data to confirm conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-acetylbenzyl 9H-xanthene-9-carboxylate
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4-acetylbenzyl 9H-xanthene-9-carboxylate

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